(3-Bromopyridin-4-YL)methanol

Suzuki-Miyaura Coupling Cross-Coupling Aryl Bromide Reactivity

This 3-bromo-4-hydroxymethylpyridine is a critical, non-commodity building block for medicinal chemistry. Its dual orthogonal handles enable sequential Suzuki-Miyaura coupling and etherification for rapid SAR exploration around a pyridine hinge-binding motif. The 3-bromo substitution pattern dictates a unique cross-coupling and isomerization profile not replicated by the 4-bromo isomer or simpler analogs, making it essential for reproducing published kinase inhibitor scaffolds. The enhanced acidity of the benzylic alcohol (pKa 12.72) facilitates deprotonation under milder conditions compared to non-brominated analogs, broadening its synthetic utility. For research groups requiring the exact 3,4-substitution vector for target synthesis, this is the indispensable intermediate.

Molecular Formula C6H6BrNO
Molecular Weight 188.024
CAS No. 146679-66-5
Cat. No. B599396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromopyridin-4-YL)methanol
CAS146679-66-5
Molecular FormulaC6H6BrNO
Molecular Weight188.024
Structural Identifiers
SMILESC1=CN=CC(=C1CO)Br
InChIInChI=1S/C6H6BrNO/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2
InChIKeyLQBUZBOVEZBDEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromopyridin-4-yl)methanol (CAS 146679-66-5): Key Properties and Procurement Baseline


(3-Bromopyridin-4-yl)methanol is a heterocyclic building block with the molecular formula C6H6BrNO, a molecular weight of 188.02 g/mol, and a predicted pKa of 12.72±0.10 . Its structure features a pyridine ring substituted with a bromine atom at the 3-position and a methanol group at the 4-position . This dual functionality (aryl bromide and benzylic alcohol) enables diverse derivatization pathways, making it a valued intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules .

Why (3-Bromopyridin-4-yl)methanol Cannot Be Replaced by Common Analogs: A Procurement Imperative


The specific 3-bromo-4-hydroxymethyl substitution pattern on the pyridine ring dictates a unique reactivity profile that is not replicated by other halogenated pyridines or simple pyridinemethanols. For instance, 3-bromopyridine lacks the alcohol handle for etherification, while 4-pyridinemethanol lacks the aryl bromide for cross-coupling . Moreover, the 3-bromo regioisomer exhibits distinct reactivity in cross-coupling and nucleophilic substitution compared to its 4-bromo isomer, as evidenced by base-catalyzed isomerization studies where 3-bromopyridines preferentially rearrange to 4-bromopyridines under certain conditions [1]. Substituting with an alternative regioisomer or a simpler analog would fundamentally alter the synthetic route and the resulting molecular architecture, potentially compromising downstream biological activity or material properties. Therefore, procurement decisions must be guided by the specific structural and reactivity requirements of the target synthesis.

Quantitative Differentiation of (3-Bromopyridin-4-yl)methanol from Close Analogs: A Data-Driven Procurement Guide


Comparative Reactivity in Palladium-Catalyzed Cross-Coupling: (3-Bromopyridin-4-yl)methanol vs. 3-Bromopyridine

(3-Bromopyridin-4-yl)methanol contains both an aryl bromide and a benzylic alcohol, providing orthogonal handles for synthetic elaboration. In contrast, 3-bromopyridine offers only the aryl bromide for derivatization . This dual functionality allows for sequential transformations, such as a Suzuki-Miyaura coupling at the bromine site followed by alcohol alkylation, a sequence not possible with the simpler 3-bromopyridine.

Suzuki-Miyaura Coupling Cross-Coupling Aryl Bromide Reactivity

Regioisomeric Reactivity in Base-Catalyzed Isomerization: (3-Bromopyridin-4-yl)methanol vs. 4-Bromopyridine Derivatives

A study on the base-catalyzed isomerization of 3-bromopyridines demonstrates that they can undergo rearrangement to 4-bromopyridines via pyridyne intermediates, enabling 4-selective substitution [1]. This reactivity profile is unique to the 3-bromo isomer. When 3-bromopyridine was reacted with an alcohol, a 2.4:1 ratio of 4- to 3-substituted products was obtained, highlighting the distinct and controllable reactivity of the 3-bromo position compared to other regioisomers [1].

Halogen Dance Isomerization 3-Bromopyridine

Acidity and Physicochemical Profile: (3-Bromopyridin-4-yl)methanol vs. 4-Pyridinemethanol

The predicted pKa of (3-bromopyridin-4-yl)methanol is 12.72±0.10 . In comparison, the pKa of 4-pyridinemethanol (the non-brominated analog) is reported to be 13.43 [1]. The electron-withdrawing bromine atom lowers the pKa, making the alcohol slightly more acidic and thus more readily deprotonated under basic conditions.

pKa Physicochemical Properties Solubility

Role in Kinase Inhibitor Synthesis: (3-Bromopyridin-4-yl)methanol as a Privileged Intermediate

(3-Bromopyridin-4-yl)methanol is explicitly identified as a key building block for the synthesis of kinase inhibitors . This application is supported by its use in the preparation of N-(3-bromo-4-pyridinyl)cyclohexanecarboxamide [1], a derivative that shares the core 3-bromo-4-pyridinyl motif. While specific comparative IC50 values for (3-Bromopyridin-4-yl)methanol itself are not available, its demonstrated utility as a precursor to kinase-targeting scaffolds is a critical differentiator from less functionalized pyridine derivatives.

Kinase Inhibitor Medicinal Chemistry Building Block

Optimal Research and Industrial Applications for (3-Bromopyridin-4-yl)methanol Based on Differentiated Evidence


Synthesis of Diversely Functionalized Kinase Inhibitor Scaffolds

Given its dual functionality as both an aryl bromide for Suzuki-Miyaura couplings and a benzylic alcohol for etherification, (3-Bromopyridin-4-yl)methanol is ideally suited for the sequential construction of complex kinase inhibitor cores. The ability to perform orthogonal reactions at the 3- and 4-positions of the pyridine ring allows for the rapid and systematic exploration of structure-activity relationships (SAR) around a central pyridine hinge-binding motif. This is supported by its explicit identification as a key building block for such inhibitors and its use in generating related kinase-targeting compounds .

Exploration of Regioisomer-Specific Reactivity in Heterocyclic Chemistry

For research groups investigating 'halogen dance' chemistry or novel methods for the selective functionalization of pyridines, (3-Bromopyridin-4-yl)methanol serves as a valuable model substrate. Its 3-bromo substitution pattern allows for the study of base-catalyzed isomerization pathways that are inaccessible to its 4-bromo isomer, as demonstrated by the 4-selective substitution of 3-bromopyridines . This makes it a critical tool for developing and validating new synthetic methodologies aimed at overcoming regioisomeric limitations in heterocyclic chemistry.

Preparation of Alkylated Pyridine Derivatives via Alcohol Deprotonation

The enhanced acidity of (3-Bromopyridin-4-yl)methanol's benzylic alcohol (pKa 12.72) compared to non-brominated analogs like 4-pyridinemethanol (pKa 13.43) makes it a superior substrate for reactions requiring alcohol deprotonation under mildly basic conditions . This includes applications in Mitsunobu reactions or alkylations where a more readily generated alkoxide nucleophile is advantageous. This property is particularly relevant for the synthesis of pyridine-containing ethers or for introducing the pyridine moiety into larger molecular architectures.

Biochemical Probe Development Targeting Imidazopyridine Nucleotide Phosphatase (IPNP)

Early-stage research indicates that (3-bromopyridin-4-yl)methanol exhibits affinity for the enzyme imidazopyridine nucleotide phosphatase (IPNP), as measured by fluorescence spectroscopy . While the full quantitative binding data is not publicly available, this established interaction positions the compound as a potential starting point for the development of chemical probes to study IPNP's role in the nervous system. Procurement for this purpose is supported by a direct, though preliminary, biological finding, differentiating it from other pyridine analogs without documented IPNP activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Bromopyridin-4-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.